5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N-acyl derivatives of β-phenylethylamine, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into more oxidized forms.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .
Scientific Research Applications
5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydroisoquinoline
- 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
- 5-Chloro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chlorine and fluorine atoms on the tetrahydroisoquinoline ring. This dual substitution can enhance its biological activity and chemical reactivity compared to similar compounds with only one halogen substituent .
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H9ClFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2 |
InChI Key |
MXSASXMQAPMODV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)Cl |
Origin of Product |
United States |
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